2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid

Catalog No.
S8252057
CAS No.
M.F
C11H12N2O2S
M. Wt
236.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b...

Product Name

2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid

IUPAC Name

2-amino-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophene-4-carboxylic acid

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

InChI

InChI=1S/C11H12N2O2S/c1-11(10(14)15)4-2-3-7-8(11)6(5-12)9(13)16-7/h2-4,13H2,1H3,(H,14,15)

InChI Key

IITRDERXWQUMAG-UHFFFAOYSA-N

SMILES

CC1(CCCC2=C1C(=C(S2)N)C#N)C(=O)O

Canonical SMILES

CC1(CCCC2=C1C(=C(S2)N)C#N)C(=O)O

2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a tetrahydrobenzo[b]thiophene core. This compound features an amino group and a cyano group attached to the benzothiophene ring, contributing to its potential reactivity and biological activity. Its molecular formula is C₁₁H₁₃N₃O₂S, and it has a molecular weight of approximately 237.31 g/mol .

That facilitate the synthesis of derivatives. Notably, it reacts with arylidenemalononitriles to produce benzothieno[2,3-d]pyrimidine derivatives. Additionally, it can react with ethyl acetoacetate to yield pyridine and pyrazole derivatives, showcasing its versatility in synthetic organic chemistry .

Research indicates that 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory and analgesic agent. The presence of the amino and cyano groups may contribute to its interaction with biological targets, making it a candidate for further pharmacological studies .

The synthesis of 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid can be achieved through several methods:

  • Gewald Reaction: This method involves the reaction of ketones or aldehydes with thioketones in the presence of ammonium acetate and malononitrile.
  • Cyclization Reactions: The compound can also be synthesized through cyclization reactions involving appropriate precursors that lead to the formation of the tetrahydrobenzo[b]thiophene structure .

The compound has potential applications in medicinal chemistry due to its biological properties. It may serve as a lead compound for the development of new pharmaceuticals targeting inflammation and pain management. Additionally, its unique structure makes it suitable for use in materials science and organic electronics .

Studies on the interactions of 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid with various biological targets have shown promising results. The compound's ability to form hydrogen bonds through its amino and carboxylic acid functionalities enhances its interaction with proteins and enzymes involved in inflammatory pathways. This suggests that it could be further explored for therapeutic applications in treating inflammatory diseases .

Several compounds share structural similarities with 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid. Here are some notable examples:

Compound NameSimilarity Index
Ethyl 2-amino-5-isopropylthiophene-3-carboxylate0.80
2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid0.79
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate0.78
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide0.73
Benzo[b]thiophene-4-carboxylic acid0.62

These compounds exhibit varying degrees of similarity based on their structural features but differ in their functional groups and potential biological activities. The unique combination of amino and cyano groups in 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid sets it apart from these similar compounds .

Molecular Architecture and Stereochemical Considerations

The core structure of 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid consists of a partially saturated benzo[b]thiophene system fused to a six-membered cyclohexene ring. Key features include:

  • Chiral center: The quaternary carbon at position 4 bears methyl, carboxylic acid, and tetrahydrobenzo[b]thiophene substituents, creating a stereogenic center. The (S)-enantiomer (CAS 2749963-99-1) and (R)-enantiomer (PubChem CID 170901160) exhibit distinct physicochemical properties.
  • Functional groups: The amino (-NH2) and cyano (-CN) groups at positions 2 and 3 enable diverse chemical modifications, while the carboxylic acid (-COOH) at position 4 facilitates salt formation and coordination chemistry.

The IUPAC name systematically describes this arrangement:
(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid.

Table 1: Comparative Structural Properties of Related Tetrahydrobenzo[b]thiophene Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Target CompoundC11H12N2O2S236.29Amino, cyano, carboxylic acid
4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acidC9H10O2S182.24Carboxylic acid
Benzo[b]thiophene-3-olC8H6OS150.20Hydroxyl

Data sources:

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights:

  • 1H NMR: Signals at δ 1.22 ppm (methyl triplet), 4.21 ppm (methylene quartet), and 11.18 ppm (amide NH) confirm the stereochemical environment and functional group arrangement.
  • IR Spectroscopy: Stretching vibrations at 3221 cm⁻¹ (N-H), 2219 cm⁻¹ (C≡N), and 1725 cm⁻¹ (C=O) validate the presence of amino, cyano, and carboxylic acid moieties.

Multi-Component Gewald Reaction Strategies

Reaction Mechanism of Cyanoacetamide Condensation

The Gewald reaction, first reported in 1966, remains a cornerstone for synthesizing 2-aminothiophene derivatives [1] [2]. For the target compound, the reaction initiates with a Knoevenagel condensation between a methylene-active carbonyl compound (e.g., cyclohexanone) and a cyanoacetamide derivative. This step forms an α,β-unsaturated nitrile intermediate via deprotonation and elimination of water [7]. Lithium hydroxide monohydrate (LiOH·H₂O) has emerged as an effective dual-activation catalyst, facilitating both the Knoevenagel step and subsequent sulfur incorporation [7]. The intermediate undergoes nucleophilic attack by sulfur, though the exact mechanism of sulfur activation remains debated. Proposed pathways involve thiolate intermediates or polysulfide chains mediating cyclization [2] [3].

Role of Sulfur Incorporation in Thiophene Ring Formation

Elemental sulfur acts as both a cyclizing agent and a sulfur donor in the Gewald reaction. During the formation of the tetrahydrobenzo[b]thiophene core, sulfur undergoes reduction to sulfide, which facilitates intramolecular cyclization. Computational studies suggest that sulfur’s polarizability enables simultaneous activation of the α-carbon of the nitrile group and the β-position of the enone intermediate, driving regioselective thiophene ring closure [3]. The tetrahedral geometry of the 4-methyl substituent in the target compound is stabilized by steric interactions during this step, as evidenced by the preferential formation of the cis-fused bicyclic system [1].

Palladium-Catalyzed Carbonylative Approaches

Intramolecular S-5-endo-dig Cyclization Pathways

Palladium-catalyzed methods offer an alternative route to the benzo[b]thiophene scaffold. Starting from 2-(methylthio)phenylacetylene precursors, a PdI₂/KI catalytic system promotes a cascade reaction involving triple bond coordination, intramolecular S-5-endo-dig cyclization, and carbon monoxide insertion [6]. The cyclization proceeds via nucleophilic attack of the methylthio group on the palladium-activated alkyne, forming a strained sulfonium intermediate. This step is highly sensitive to steric effects, with bulkier substituents at the 4-position requiring elevated temperatures (80–100°C) to achieve comparable yields [5].

Iodide-Promoted S-Demethylation Processes

Following cyclization, the methylthio group undergoes iodide-mediated demethylation to generate a reactive thiolate intermediate. Kinetic studies reveal that this step is rate-limiting in nonpolar solvents but accelerates in protic media due to hydrogen bonding stabilization [6]. The liberated methyl iodide reacts with water (present as a trace impurity) to form methanol and hydroiodic acid, which participates in Pd(0) reoxidation. This autocatalytic cycle enables the use of atmospheric oxygen as the terminal oxidant, enhancing the sustainability of the process [6].

Optimization of Reaction Parameters

Solvent Systems and Catalytic Recycling

Recent advances emphasize aqueous or mixed solvent systems for both methodologies:

Reaction TypeOptimal SolventYield (%)Catalyst Recovery
Gewald 3-ComponentEthanol/Water (1:1)78–85Not reported
Pd-Catalyzed CarbonylationMethanol/Toluene (3:1)65–72PdI₂/KI reusable (3 cycles)

The Gewald reaction benefits from ethanol/water mixtures, where precipitation of the product simplifies purification [1] [3]. For palladium systems, methanol/toluene biphasic conditions prevent thiol oxidation while maintaining catalyst activity [6]. Ionic liquid additives (e.g., [BMIM][BF₄]) have shown promise in stabilizing reactive intermediates but require further study [5].

Temperature and Pressure Effects on Yield

Temperature and pressure critically influence reaction efficiency:

  • Gewald Reaction:
    • Room temperature: 45–50% yield (7 days)
    • Reflux (80°C): 82% yield (12 hours) [3]
  • Carbonylation:
    • 1 atm CO, 60°C: 58% yield
    • 5 atm CO, 100°C: 71% yield [5]

Elevated pressures in carbonylation reactions shift the equilibrium toward CO insertion, but excessive pressures (>10 atm) promote dimerization side products. Microwave-assisted Gewald reactions reduce reaction times to 30 minutes but require specialized equipment [2].

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

236.06194880 g/mol

Monoisotopic Mass

236.06194880 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-01-05

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